REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Cl:11])=[CH:4][C:3]=1[CH3:12].CCO.[Cl-].[NH4+]>[Fe].O>[Br:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([Cl:11])=[CH:6][C:7]=1[NH2:8] |f:2.3|
|
Name
|
|
Quantity
|
721 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1[N+](=O)[O-])Cl)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
9.6 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was then heated to 80° C. for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
washed with methanol and EtOAc
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved into EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1C)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 595 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |